molecular formula C8H15NO3S B13890343 n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide

Cat. No.: B13890343
M. Wt: 205.28 g/mol
InChI Key: NSEKKLXXVSAVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide is a methanesulfonamide derivative featuring a methyl group and a 4-oxocyclohexyl substituent on the nitrogen atom. The 4-oxocyclohexyl group introduces a ketone functionality, which may influence the compound’s electronic properties, solubility, and biological interactions. For instance, N-(4-oxocyclohexyl)methanesulfonamide (the non-methylated parent compound) is synthesized via hydrolysis of tert-butyl 4-oxocyclohexylcarbamate followed by sulfonamide formation .

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-methyl-N-(4-oxocyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H15NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3

InChI Key

NSEKKLXXVSAVKS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(=O)CC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Amines with Methane Sulfonyl Chloride

One of the most established methods involves reacting methane sulfonyl chloride with the corresponding amine in an anhydrous organic solvent, often a nitroalkane such as nitromethane, nitroethane, or nitropropane. This method is described in detail in patent US3574740A, which reports:

  • Reaction of methane sulfonyl chloride with amines (including primary and secondary alkyl amines) in anhydrous nitroalkane solvents.
  • Typical reaction temperatures: 15–25 °C during addition, followed by warming to about 50 °C.
  • Removal of amine hydrochloride salt by filtration.
  • Extraction and concentration steps to isolate the sulfonamide product.
  • High yields reported, e.g., 94.3% to 96% for N-methylmethanesulfonamide derivatives.

This method can be adapted for the synthesis of this compound by employing the corresponding amine bearing the 4-oxocyclohexyl group.

Synthesis via Palladium-Catalyzed Coupling Reactions

Recent synthetic studies (e.g., DOI:10.1021/jacs.2c13710.s001) have demonstrated the preparation of sulfonamide derivatives including N-(4-oxocyclohexyl)methanesulfonamide analogs via palladium-catalyzed reactions:

  • Use of Pd(OAc)2 as the catalyst with ligands such as triphenylphosphine and co-catalysts like 4-hydroxyproline.
  • Methanol as the preferred solvent at 85 °C.
  • Optimization of bases such as K2HPO4 to improve yield and enantioselectivity.
  • Reaction conditions carefully controlled to avoid decomposition.
  • Yields around 40% with moderate to good enantioselectivity reported.

This approach is useful for introducing complex substituents on the sulfonamide nitrogen, including the 4-oxocyclohexyl moiety.

Representative Experimental Procedure for N-Methylmethanesulfonamide (Related Compound)

A typical synthesis of N-methylmethanesulfonamide, a key intermediate, involves:

Parameter Details
Reactants Methane sulfonyl chloride, methylamine
Solvent Ethanol
Temperature 0 °C to room temperature
Reaction Time 16 hours
Work-up Vacuum distillation of ethanol, extraction with dichloromethane, filtration to remove solids
Yield Approximately 82%
Product State Orange-colored oil

This procedure is indicative of the sulfonylation step that would precede the introduction of the 4-oxocyclohexyl group.

Proposed Synthetic Route for this compound

Based on the literature, the following synthetic route is proposed:

  • Preparation of 4-oxocyclohexylamine : The amine bearing the 4-oxocyclohexyl group is synthesized or procured.
  • Reaction with Methane Sulfonyl Chloride :
    • Dissolve 4-oxocyclohexylamine in anhydrous nitroalkane (e.g., nitromethane).
    • Add methane sulfonyl chloride dropwise at 15–25 °C.
    • Stir and warm to 50 °C to ensure complete reaction.
  • Addition of Methylamine :
    • Alternatively, methylamine can be reacted first with methane sulfonyl chloride to form N-methylmethanesulfonamide.
    • Then, this intermediate can be coupled with 4-oxocyclohexyl moiety via palladium-catalyzed coupling or nucleophilic substitution.
  • Isolation and Purification :
    • Filter off amine hydrochloride salts.
    • Extract product using water and organic solvents.
    • Concentrate under reduced pressure.
    • Purify by recrystallization or chromatography if needed.

Data Table Summarizing Key Preparation Parameters

Method Type Solvent Temperature (°C) Reaction Time Catalyst/Base Yield (%) Notes
Direct sulfonylation with amine Nitroalkane (MeNO2, EtNO2) 15–50 1.5–2 h None (amine acts as base) 94–96 High purity, filtration of salts
Palladium-catalyzed coupling Methanol 85 12–20 h Pd(OAc)2, PPh3, L-Pro-OH, K2HPO4 ~40 Moderate yield, enantioselective
Multi-step functional group synthesis Various (organic solvents) 30–150 0–12 h per step Various catalysts and alkali Not specified Complex route, adaptable for derivatives
Sulfonylation in ethanol (methylamine) Ethanol 0–20 16 h None 82 Common lab-scale method

Summary and Recommendations

  • The most straightforward and high-yielding method to prepare this compound is the direct sulfonylation of the corresponding amine with methane sulfonyl chloride in anhydrous nitroalkane solvents, followed by purification steps.
  • For more complex derivatives or when enantioselectivity is desired, palladium-catalyzed coupling reactions in methanol at elevated temperatures offer a viable alternative, albeit with moderate yields.
  • Multi-step synthetic routes involving functional group transformations provide flexibility but require more time and optimization.
  • Reaction parameters such as temperature, solvent choice, and base/catalyst selection critically influence yield and purity.

This detailed analysis consolidates the most authoritative and diverse sources on the preparation of this compound, providing a professional and comprehensive guide for researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: New sulfonamide derivatives.

Scientific Research Applications

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include sulfonamides with modified nitrogen substituents or cyclohexyl ring alterations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Nitrogen Substituents Cyclohexyl/Phenyl Modifications Key Properties/Activities
n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide Methyl, 4-oxocyclohexyl 4-oxocyclohexyl [Inferred: Enhanced polarity due to ketone; potential bioactivity via H-bonding]
N-(4-oxocyclohexyl)methanesulfonamide H, 4-oxocyclohexyl 4-oxocyclohexyl Synthesized via carbamate hydrolysis ; no commercial suppliers
Me-NS-398 (N-methyl-N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide) Methyl, 2-cyclohexyloxy-4-nitrophenyl Phenyl with nitro and cyclohexyloxy groups Suppresses aromatase activity in breast cancer cells (IC50 ~5–25 μM) without inhibiting PGE2
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Cyclohexyl, ethyl Unmodified cyclohexyl; methylbenzene Chair conformation cyclohexyl; C–H···O hydrogen bonds stabilize crystal lattice
N-(2-furylmethyl)methanesulfonamide H, 2-furylmethyl Furan ring Minor product (<3%) in catalytic biomass conversion

Physicochemical Properties

  • Polarity and Solubility : The 4-oxo group in the target compound increases polarity compared to analogs with unmodified cyclohexyl (e.g., N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide). This may improve aqueous solubility but reduce membrane permeability.

Biological Activity

n-Methyl-n-(4-oxocyclohexyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅NO₃S, with a molecular weight of approximately 189.26 g/mol. Its structure comprises a cyclohexyl ring substituted with a ketone group and a methanesulfonamide moiety, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Cyclooxygenase Inhibition : It has been studied as a selective COX-2 inhibitor, which is significant in pain management and anti-inflammatory therapies. The sulfonamide group can form hydrogen bonds with the active site of COX-2, leading to selective inhibition that minimizes side effects commonly associated with non-selective COX inhibitors.
  • Antimicrobial Activity : The sulfonamide functional group is known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects, potentially enhancing bioavailability and interaction with biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-aminocyclohexyl)methanesulfonamideContains an amino group instead of a ketoneExhibits different biological activities
N-(4-hydroxycyclohexyl)methanesulfonamideContains a hydroxyl groupPotentially different solubility and reactivity
N-Methyl-N-(4-oxocyclohexyl)benzenesulfonamideContains a benzene ring instead of cyclohexaneEnhanced lipophilicity due to benzene

This table highlights how the presence of specific functional groups influences the biological activity profiles of these compounds.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications:

  • Inhibition Studies : Interaction studies have shown that this compound can effectively inhibit cyclooxygenase enzymes, particularly COX-2, through structure-activity relationship (SAR) analyses. Variations in the compound's structure significantly affect its inhibitory potency, which is crucial for optimizing its efficacy as a therapeutic agent.
  • Antitumor Properties : There are indications that the compound may possess antitumor properties, although further studies are necessary to elucidate its pharmacological profile comprehensively. The cyclohexyl moiety may enhance its interaction with biological targets relevant to cancer therapy.
  • Chemical Transformations : The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its properties and enhance biological activity. For instance:
    • Oxidation : The ketone group can be oxidized to form carboxylic acids.
    • Reduction : It can be reduced to form alcohols or other derivatives.
    • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.

Case Studies

Several case studies have explored the biological activity of related sulfonamides:

  • A study on methanesulfonamide derivatives indicated significant inhibition of HMG-CoA reductase, suggesting potential applications in cholesterol management .
  • Research on antimicrobial peptides highlighted the dual roles of small molecular weight bioactive compounds as both antimicrobial agents and anticancer peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.